5-yl Substitution Enables Kinase ATP-Site Binding; 7-yl Substitution Routes to Antiviral Nucleoside Space
The substitution position on the pyrrolo[2,1-f][1,2,4]triazine core determines the downstream biological target class. The 5-yl substitution pattern, as present in this compound, appears in ATP-competitive kinase inhibitors including BMS-690514 (a pan-ErbB/VEGFR inhibitor that reached clinical development) and multiple preclinical AAK1 inhibitors [1][2]. In a representative kinase inhibitor series, (4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol achieved an IC₅₀ of 92 nM against human AP2-associated protein kinase 1 (AAK1) [2]. By stark contrast, the 7-substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine core is the essential pharmacophore of the antiviral C-nucleoside remdesivir and its active metabolite GS-441524, which inhibits viral RdRp through chain termination rather than kinase ATP-site competition [3]. This position-dependent target bifurcation means that a procurement decision based solely on the pyrrolo[2,1-f][1,2,4]triazine scaffold name—without verifying the 5-yl vs. 7-yl substitution—will direct a project toward entirely different biological outcomes [4].
| Evidence Dimension | Substitution position → primary target class association |
|---|---|
| Target Compound Data | 5-yl substitution: Kinase inhibitor scaffold (BMS-690514, AAK1 IC₅₀ = 92 nM for representative derivative) |
| Comparator Or Baseline | 7-yl substitution: Antiviral C-nucleoside scaffold (remdesivir/GS-441524, viral RdRp inhibitor) |
| Quantified Difference | Target class divergence: kinase ATP-binding site vs. viral RNA-dependent RNA polymerase; representative 5-yl AAK1 inhibitor IC₅₀ = 92 nM |
| Conditions | AAK1 enzymatic inhibition assay (U-bottom 384-well plates, final volume 30 μL); remdesivir clinical antiviral activity against SARS-CoV-2 and Ebola virus |
Why This Matters
Selecting the 5-yl regioisomer commits a synthesis program to kinase inhibitor space; choosing the 7-yl analog commits to antiviral nucleoside space—two fundamentally distinct development trajectories.
- [1] Haizheng Hong, et al. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of BMS-690514. Drug Metabolism and Disposition, 2011, 39(9), 1658–1667. DOI: 10.1124/dmd.111.039776. PMID: 21673131. View Source
- [2] BindingDB: BDBM335658, (4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol. IC₅₀ = 92 nM against AP2-associated protein kinase 1 (AAK1). US Patent 9737542, Example 98. View Source
- [3] EP 4186915 A1. Method for preparing chiral intermediate C-nucleoside compound of remdesivir. European Patent Office, 2023. View Source
- [4] Gregory R Ott, et al. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again. Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4238–4246. PMID: 28801135. View Source
